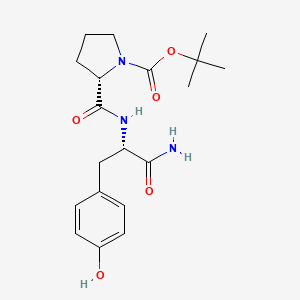
1-(tert-Butoxycarbonyl)-L-prolyl-L-tyrosinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxycarbonyl)-L-prolyl-L-tyrosinamide is a compound that belongs to the class of protected amino acids. It is commonly used in peptide synthesis due to its stability and ease of deprotection. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, which is crucial in multi-step organic synthesis to prevent unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-L-prolyl-L-tyrosinamide typically involves the protection of the amino group of L-proline and L-tyrosine with the Boc group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The protected amino acids are then coupled using standard peptide coupling reagents like N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired dipeptide .
Industrial Production Methods: Industrial production of Boc-protected amino acids often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonyl)-L-prolyl-L-tyrosinamide undergoes several types of reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DIC or EDC.
Common Reagents and Conditions:
Deprotection: TFA in dichloromethane or HCl in methanol.
Major Products:
Scientific Research Applications
1-(tert-Butoxycarbonyl)-L-prolyl-L-tyrosinamide is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and as a protected amino acid in multi-step organic synthesis.
Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: In the synthesis of therapeutic peptides and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-L-prolyl-L-tyrosinamide primarily involves the protection and deprotection of the amino group. The Boc group is added to the amino group to prevent unwanted reactions during synthesis. Upon completion of the desired reactions, the Boc group is removed under acidic conditions to yield the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
- 1-(tert-Butoxycarbonyl)-L-alanyl-L-tyrosinamide
- 1-(tert-Butoxycarbonyl)-L-prolyl-L-phenylalaninamide
Comparison: 1-(tert-Butoxycarbonyl)-L-prolyl-L-tyrosinamide is unique due to the presence of both proline and tyrosine residues, which impart specific structural and functional properties. Compared to other Boc-protected dipeptides, it offers distinct advantages in terms of stability and reactivity, making it a valuable compound in peptide synthesis .
Properties
CAS No. |
200954-43-4 |
|---|---|
Molecular Formula |
C19H27N3O5 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H27N3O5/c1-19(2,3)27-18(26)22-10-4-5-15(22)17(25)21-14(16(20)24)11-12-6-8-13(23)9-7-12/h6-9,14-15,23H,4-5,10-11H2,1-3H3,(H2,20,24)(H,21,25)/t14-,15-/m0/s1 |
InChI Key |
AXMYGQXGTRHHES-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


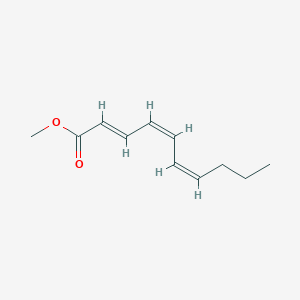
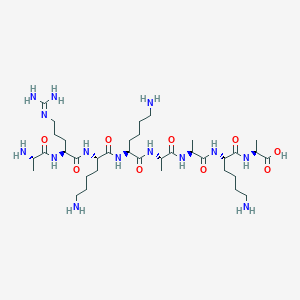
![2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)-](/img/structure/B12580256.png)
![N-{4-[(2R)-5-Oxooxolan-2-yl]phenyl}methanesulfonamide](/img/structure/B12580264.png)
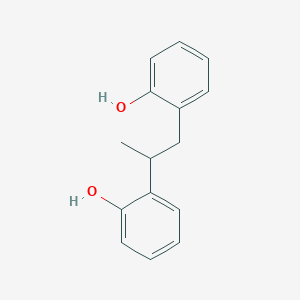
![3-Buten-2-one, 3-[hydroxy(4-nitrophenyl)methyl]-](/img/structure/B12580276.png)
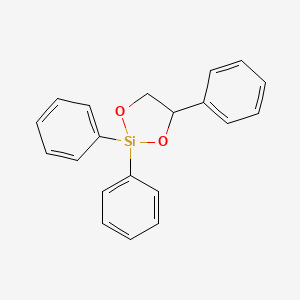
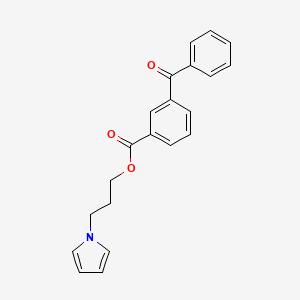
![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12580287.png)
![2-[4-(2-fluorophenyl)piperidin-1-yl]-N-(m-tolyl)acetamide](/img/structure/B12580291.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2,4,6-trimethylphenyl)-](/img/structure/B12580293.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3,5-diamino-1-methyl-, ethyl ester](/img/structure/B12580298.png)
![7H-1,4-Methano[1,3]oxazolo[4,3-d][1,2,5]oxadiazepine](/img/structure/B12580299.png)
![Benzoic acid, 4-[3-(4-nitrophenyl)-1H-indazol-1-yl]-](/img/structure/B12580306.png)
